molecular formula C10H13NO2 B1585367 Ethyl 4-amino-3-methylbenzoate CAS No. 40800-65-5

Ethyl 4-amino-3-methylbenzoate

Cat. No. B1585367
CAS RN: 40800-65-5
M. Wt: 179.22 g/mol
InChI Key: JUKRQDBAJXYXIR-UHFFFAOYSA-N
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Patent
US05130335

Procedure details

Ethyl 4-amino-3-methylbenzoate (3.85 g; 21.5 mmol) was dissolved in hot, 35% H2SO4 /water and the mixture then cooled to below 5° C. An ice-cold solution of 1.91 g (22.5 mmol) of sodium nitrite in 20 ml of water was then slowly added to the mixture such that the temperature of the mixture never exceeded 5° C. The mixture was stirred at 5° C. for 10 minutes and then treated with 1 g of urea and stirred for a further 10 minutes. A solution of 50 g (207 mmol) of cupric nitrate trihydrate in 750 ml of water was added to the reaction mixture followed by 2.87 g of cuprous oxide. The mixture was stirred for a further 15 minutes and then extracted with 3×300 ml ether. The ether extracts were combined and then washed with water and saturated NaCl solution and then dried (MgSO4). The solution was filtered, the solvent removed in-vacuo and the residue purified by flash chromatography (silica; 13% ethyl acetate in hexanes to 20% ethyl acetate in hexanes) to give the title compound as a pale yellow solid.
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
H2SO4 water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric nitrate trihydrate
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cuprous oxide
Quantity
2.87 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[CH3:13].[OH:14]S(O)(=O)=O.O.N([O-])=O.[Na+].NC(N)=O>O>[OH:14][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[CH3:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)C
Name
H2SO4 water
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.91 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
cupric nitrate trihydrate
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Five
Name
cuprous oxide
Quantity
2.87 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture then cooled to below 5° C
STIRRING
Type
STIRRING
Details
stirred for a further 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×300 ml ether
WASH
Type
WASH
Details
washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica; 13% ethyl acetate in hexanes to 20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.